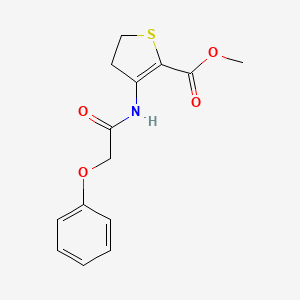

Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate

Description

Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate is a thiophene-derived compound featuring a partially saturated thiophene ring (4,5-dihydrothiophene), a methyl ester at position 2, and a phenoxyacetamido substituent at position 3. This structure places it within a broader class of bioactive thiophene and quinazolinone derivatives, where substituent modifications significantly influence pharmacological properties such as anticonvulsant, anti-inflammatory, and antioxidant activities .

Properties

IUPAC Name |

methyl 4-[(2-phenoxyacetyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-14(17)13-11(7-8-20-13)15-12(16)9-19-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXSWSIUSTZTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with hemoglobin, cytotoxic effects on cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydrothiophene ring and an amide functional group, contributing to its unique reactivity and biological properties. Its molecular formula is C_{13}H_{13}N_{1}O_{3}S and it has a molecular weight of approximately 249.30 g/mol. The presence of the carboxylate and amide groups allows for various chemical interactions, making it a candidate for further biological studies.

Hemoglobin Modulation

Research indicates that this compound may act as a hemoglobin modulator . Compounds with similar structures have demonstrated the ability to decrease the oxygen affinity of human hemoglobin A. This modulation can have significant implications for conditions requiring altered oxygen transport dynamics, such as certain anemias or hypoxic conditions.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival. For instance, it has been noted to induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Methyl 2,5-Dihydrothiophene-3-carboxylate | Dihydrothiophene ring | Moderate cytotoxicity | Simpler structure without phenoxy group |

| Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate | Amino group instead of phenoxy | Cytotoxicity against cancer cells | Lacks phenoxy group; more basic |

| Phenoxyacetic acid derivatives | Aromatic ring with acetic acid | Various pharmacological activities | Different functional groups lead to varied activities |

This comparison highlights how this compound stands out due to its specific combination of structural features that likely contribute to its unique biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Hemoglobin Interaction Study : A study demonstrated that this compound interacts with hemoglobin, leading to conformational changes that may affect oxygen binding affinity. This finding suggests potential therapeutic applications in managing diseases related to oxygen transport.

- Cytotoxicity Assessment : In a series of experiments involving various cancer cell lines, the compound exhibited significant cytotoxicity, inducing apoptosis at concentrations that did not affect normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Mechanistic Insights : Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects on hemoglobin and cancer cells. Understanding these mechanisms could pave the way for innovative therapeutic strategies.

Comparison with Similar Compounds

Substituent Effects on the Thiophene Ring

The thiophene scaffold is highly tunable, with substituent position and electronic properties dictating biological activity. Key analogues include:

Key Observations :

- Halogenation: Chlorination (e.g., 2,4-dichlorophenoxy in BI82237) enhances anticonvulsant activity compared to non-halogenated analogues .

- Ring Saturation : The 4,5-dihydrothiophene ring in the target compound introduces conformational rigidity, which may influence bioavailability compared to fully aromatic thiophenes .

Anticonvulsant Activity

Evidence from quinazolinone derivatives (Molecules 2008) highlights trends relevant to thiophene analogues:

| Compound (from ) | Substituents | Activity Rank (Descending) | Reference |

|---|---|---|---|

| 7f | 2,4-Dichlorophenoxy, 3-(2-chloroethyl)carbonylamino | Highest | |

| 9b | 3-(4-Methoxyphenyl)amino | High | |

| 4b | 3-Carboxamidino | Moderate |

- Chlorination: Dichlorophenoxy groups (as in BI82237) correlate with higher anticonvulsant potency, suggesting the target compound’s non-chlorinated phenoxy group may confer lower activity .

- Amide Modifications: Replacement of amino groups with carboxamidino or hydroxy moieties (e.g., compound 4b vs. 5c) enhances activity, implying the target compound’s acetamido group may offer intermediate efficacy .

Anti-inflammatory and Antioxidant Activities

Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate () demonstrates significant anti-inflammatory (carrageenan-induced edema model) and antioxidant (DPPH scavenging) activities, attributed to its acrylamido and cyano groups . The target compound’s phenoxyacetamido group, while structurally distinct, may exhibit similar redox-modulating properties due to the electron-rich phenoxy moiety.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving cyanoacetylation followed by Knoevenagel condensation. For example, ethyl 2-amino-thiophene derivatives (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) undergo cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group. Subsequent Knoevenagel condensation with substituted aldehydes (e.g., phenoxyacetamido derivatives) in toluene with catalytic piperidine and acetic acid generates the final product . Optimization includes adjusting reaction time (5–6 hours), solvent polarity, and catalyst loading to improve yields (72–94%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups.

- ¹H NMR : Identify the dihydrothiophene ring protons (δ 2.5–3.5 ppm), methyl ester (δ 3.7–3.9 ppm), and phenoxyacetamido aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anti-inflammatory or antimicrobial)?

- Methodological Answer : For anti-inflammatory activity, use the carrageenan-induced rat paw edema model. For antioxidant screening, employ DPPH radical scavenging assays. Standardize compound concentrations (e.g., 10–100 µM) and compare against positive controls like ascorbic acid or indomethacin .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the dihydrothiophene ring?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software packages is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. For example, refine the structure with SHELXL-97, applying anisotropic displacement parameters and validating via R-factor convergence (<5%) .

Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Reproducibility Checks : Verify purity via HPLC (>95%) and confirm solubility in assay media (e.g., DMSO).

- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Dose-Response Refinement : Conduct triplicate experiments with narrower concentration ranges to reduce variability .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity. Use molecular dynamics simulations to model interactions with biological targets (e.g., biofilm-associated enzymes). Validate predictions via synthesis of analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.